molecular formula C9H12N2O2 B6437133 4-methyl-6-[(oxetan-2-yl)methoxy]pyrimidine CAS No. 2548985-58-4

4-methyl-6-[(oxetan-2-yl)methoxy]pyrimidine

Cat. No.: B6437133
CAS No.: 2548985-58-4
M. Wt: 180.20 g/mol
InChI Key: XHVZBIDLMUYLHE-UHFFFAOYSA-N
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Description

4-methyl-6-[(oxetan-2-yl)methoxy]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group at the 4-position and an oxetane ring at the 6-position

Mechanism of Action

Target of Action

The primary target of 4-methyl-6-[(oxetan-2-yl)methoxy]pyrimidine is the Enhancer of Zeste Homolog 2 (EZH2) . EZH2 is a histone-lysine N-methyltransferase enzyme, which plays a crucial role in gene regulation by modifying histone proteins. It is involved in various biological processes such as cell proliferation, stem cell differentiation, and early embryogenesis .

Mode of Action

This compound acts as an inhibitor of the EZH2 enzyme . It binds to the EZH2 enzyme, preventing it from methylating histone proteins. This inhibition disrupts the normal function of EZH2, leading to changes in gene expression .

Biochemical Pathways

The inhibition of EZH2 affects the histone methylation pathways . Specifically, it impacts the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with gene repression. The disruption of this pathway can lead to the activation of previously silenced genes, influencing various downstream cellular processes .

Pharmacokinetics

The pharmacokinetic properties of this compound have been optimized for oral bioavailability . The compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties, which contribute to its bioavailability . .

Result of Action

The molecular effect of this compound’s action is the reduction of H3K27me3 levels due to EZH2 inhibition . On a cellular level, this can lead to changes in gene expression patterns, potentially influencing cell proliferation and differentiation . The exact cellular effects would depend on the specific cellular context and the set of genes affected.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-6-[(oxetan-2-yl)methoxy]pyrimidine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors. For instance, the oxetane ring can be introduced via intramolecular cyclization reactions involving epoxides or other suitable intermediates . The pyrimidine ring can be constructed through condensation reactions involving suitable amines and carbonyl compounds .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methyl-6-[(oxetan-2-yl)methoxy]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxetane ring or other parts of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the pyrimidine ring .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives and oxetane-containing molecules. Examples include:

Uniqueness

4-methyl-6-[(oxetan-2-yl)methoxy]pyrimidine is unique due to the specific combination of the pyrimidine and oxetane rings, which can confer distinct chemical and biological properties. This combination can enhance the compound’s stability, reactivity, and potential therapeutic applications .

Properties

IUPAC Name

4-methyl-6-(oxetan-2-ylmethoxy)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-7-4-9(11-6-10-7)13-5-8-2-3-12-8/h4,6,8H,2-3,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHVZBIDLMUYLHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)OCC2CCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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